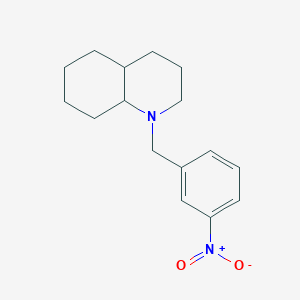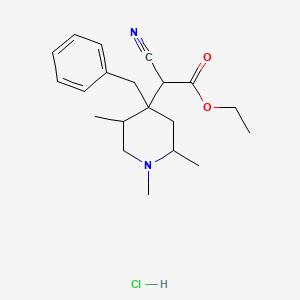![molecular formula C18H10BrClF3NO B5219224 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective antagonist for the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain, heat, and inflammation. Therefore, BCTC has been studied extensively for its potential use in the treatment of pain and inflammation.
Mecanismo De Acción
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide acts as a selective antagonist for TRPV1 by binding to the channel and preventing its activation by various stimuli, such as heat, capsaicin, and protons. This blockade of TRPV1 activation leads to a reduction in pain, heat, and inflammation sensation.
Biochemical and Physiological Effects:
This compound has been shown to effectively block TRPV1 activation in various animal models, leading to a reduction in pain and inflammation. Additionally, this compound has been shown to have no significant effects on other ion channels, making it a selective antagonist for TRPV1. This compound has also been shown to have a low toxicity profile, making it a promising candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide in lab experiments is its selectivity for TRPV1, which allows for the specific targeting of this ion channel. Additionally, this compound has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide. One potential direction is the development of new pain medications that specifically target TRPV1 using this compound as a lead compound. Additionally, this compound could be used as a tool in the study of TRPV1 function and regulation. Further studies could also investigate the potential use of this compound in the treatment of other conditions, such as inflammation and cancer.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-chloro-4-trifluoromethyl aniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide has been extensively studied for its potential use as a selective antagonist for TRPV1. TRPV1 is involved in the sensation of pain, heat, and inflammation, making it a potential target for the treatment of various pain-related conditions. This compound has been shown to effectively block TRPV1 activation in vitro and in vivo, making it a promising candidate for the development of new pain medications.
Propiedades
IUPAC Name |
5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-8-7-10(9-15(16)20)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHDIOBFSXQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(ethylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5219142.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219150.png)
![N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5219154.png)
![1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
![3-butoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5219187.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)